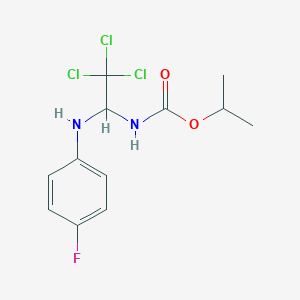

Isopropyl 2,2,2-trichloro-1-(4-fluoroanilino)ethylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isopropyl 2,2,2-trichloro-1-(4-fluoroanilino)ethylcarbamate, commonly known as Iprodione, is a fungicide used to protect crops from fungal diseases. It was first synthesized in 1964 and has since been widely used in agriculture. The chemical structure of Iprodione consists of a carbamate group, a fluoroaniline group, and a trichloromethyl group.

Mecanismo De Acción

The mechanism of action of Iprodione involves the inhibition of fungal respiration. It binds to the cytochrome bc1 complex in the mitochondrial electron transport chain, which disrupts the flow of electrons and ultimately leads to the inhibition of ATP production. This results in the death of the fungal cell.

Biochemical and Physiological Effects

Iprodione has been shown to have low toxicity to mammals and birds. It is rapidly metabolized in the liver and excreted in the urine. However, it has been shown to have toxic effects on aquatic organisms, such as fish and invertebrates. In addition, Iprodione has been shown to have endocrine-disrupting effects on amphibians.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of Iprodione is its broad-spectrum activity against fungal diseases. It is also relatively easy to apply and has a low risk of resistance development. However, Iprodione has limitations in lab experiments due to its potential toxicity to aquatic organisms and endocrine-disrupting effects on amphibians. Therefore, researchers need to take precautions when handling and disposing of Iprodione.

Direcciones Futuras

For Iprodione research include the development of new formulations and application methods to improve its efficacy and reduce its impact on the environment. In addition, more studies are needed to investigate the potential endocrine-disrupting effects of Iprodione on other organisms. The development of new fungicides with different modes of action may also help to reduce the risk of resistance development. Finally, more research is needed to investigate the long-term effects of Iprodione on soil microorganisms and the ecosystem as a whole.

Conclusion

In conclusion, Iprodione is a fungicide that has been widely used in agriculture for many years. Its broad-spectrum activity and low risk of resistance development make it a valuable tool in the fight against fungal diseases. However, researchers need to take precautions when handling and disposing of Iprodione due to its potential toxicity to aquatic organisms and endocrine-disrupting effects on amphibians. Future research should focus on developing new formulations and application methods, investigating the potential endocrine-disrupting effects on other organisms, and developing new fungicides with different modes of action.

Métodos De Síntesis

The synthesis of Iprodione involves the reaction of 2,2,2-trichloroethyl isocyanate with 4-fluoroaniline in the presence of isopropyl alcohol. The resulting product is then reacted with ethylene oxide to form Iprodione. The synthesis process is relatively simple and can be carried out on a large scale.

Aplicaciones Científicas De Investigación

Iprodione has been extensively studied for its antifungal properties and has been used in many scientific research applications. It has been shown to be effective against a wide range of fungal diseases, including gray mold, powdery mildew, and leaf spot. Iprodione has also been used in the study of the mechanisms of fungal resistance to fungicides.

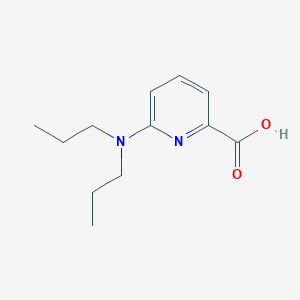

Propiedades

Fórmula molecular |

C12H14Cl3FN2O2 |

|---|---|

Peso molecular |

343.6 g/mol |

Nombre IUPAC |

propan-2-yl N-[2,2,2-trichloro-1-(4-fluoroanilino)ethyl]carbamate |

InChI |

InChI=1S/C12H14Cl3FN2O2/c1-7(2)20-11(19)18-10(12(13,14)15)17-9-5-3-8(16)4-6-9/h3-7,10,17H,1-2H3,(H,18,19) |

Clave InChI |

PICJRVTYPNGTPI-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)F |

SMILES canónico |

CC(C)OC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid](/img/structure/B241289.png)

![(5Z)-3-methyl-5-[[4-(4-methylphenyl)sulfonyl-5-piperidin-1-yl-1,3-oxazol-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B241302.png)

![N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B241308.png)

![1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241311.png)

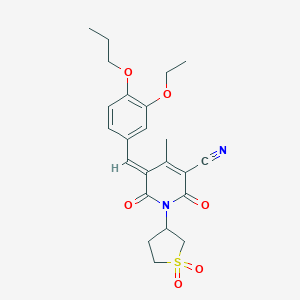

![(5E)-5-[[4-(diethylamino)phenyl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B241313.png)

![2-Methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241317.png)

![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241319.png)

![7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241326.png)